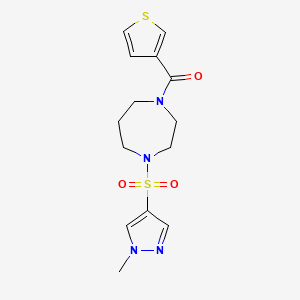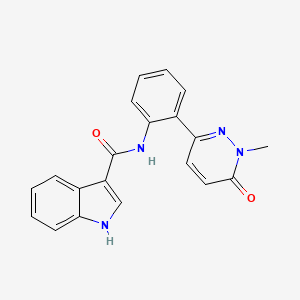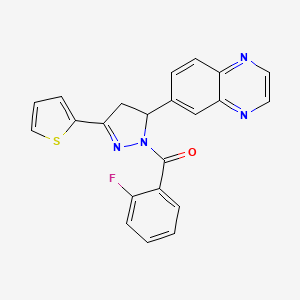
(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C22H15FN4OS and its molecular weight is 402.45. The purity is usually 95%.
BenchChem offers high-quality (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Theoretical Studies
One area of research involves examining the spectroscopic properties of related compounds, such as those incorporating phenylmethanone and quinoxalin-6-yl groups. Al-Ansari's (2016) study on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones highlighted the impact of structure and environmental factors on these properties. Quantum chemistry calculations support these findings, indicating potential applications in materials science, particularly for designing compounds with specific optical properties (Al-Ansari, 2016).
Antimicrobial and Anticancer Properties
Compounds related to (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone have been studied for their antimicrobial and anticancer properties. For instance, novel thiazolopyrazine-incorporated tetracyclic quinolone antibacterials have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994). Similarly, new substituted thiophene-quinoline derivatives have demonstrated significant anticancer activity in vitro against several human cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Othman et al., 2019).
Corrosion Inhibition
Quinoxaline derivatives have also been explored as corrosion inhibitors for mild steel in acidic media. Research by Saraswat and Yadav (2020) on quinoxaline derivatives, including those with structural similarities to the compound , found these to act as effective corrosion inhibitors, with efficiencies reaching up to 96% at certain concentrations. This suggests potential applications in industrial settings where corrosion resistance is crucial (Saraswat & Yadav, 2020).
Photoinduced Synthesis
Research into light-induced tetrazole-quinone 1,3-dipolar cycloadditions offers insights into the synthetic applications of similar compounds. Studies have shown efficient methods for synthesizing pyrazole-fused quinones, which could have implications for the synthesis of complex molecules like (2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, potentially opening new pathways in pharmaceutical and material sciences (He et al., 2021).
Propiedades
IUPAC Name |
(2-fluorophenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4OS/c23-16-5-2-1-4-15(16)22(28)27-20(13-19(26-27)21-6-3-11-29-21)14-7-8-17-18(12-14)25-10-9-24-17/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGWYUUWGILQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3F)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol](/img/structure/B2772582.png)
![2-(benzo[d]isoxazol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2772583.png)
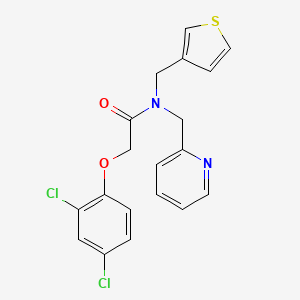

![2-[[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedinitrile](/img/structure/B2772587.png)
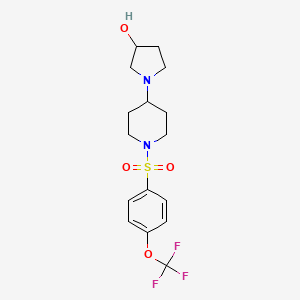

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2772590.png)
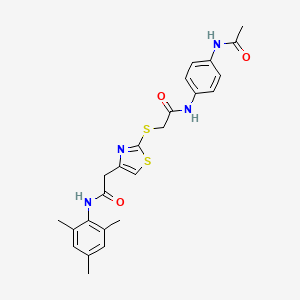
![2-chloro-6-fluoro-N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2772595.png)
![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2772598.png)
